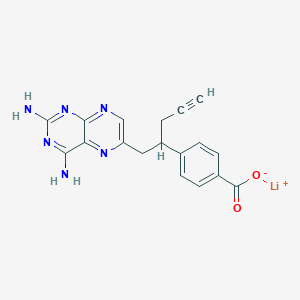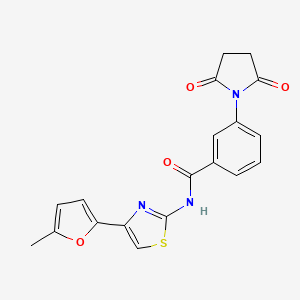
7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine" is part of a broader class of compounds known for their structural complexity and potential pharmacological activities. These compounds are derived from naphthyridine, a bicyclic structure that serves as a key scaffold for the development of various derivatives with potential therapeutic applications.
Synthesis Analysis
The synthesis of derivatives related to the queried compound involves multiple steps, including chemical modification of pyridine derivatives and condensation reactions. For instance, Shiozawa et al. (1984) synthesized methyl homologs of tetrahydro-naphthyridine via chemical modification and condensation, highlighting a pathway for synthesizing complex naphthyridine derivatives (Shiozawa et al., 1984).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives, including pyrazolo-fused naphthyridines, has been extensively analyzed. For example, Peng et al. (2009) discussed the orientation and conformation of various rings within a naphthyridine derivative, providing insight into the molecular geometry that could influence the compound's reactivity and properties (Peng et al., 2009).
Chemical Reactions and Properties
Naphthyridine derivatives undergo various chemical reactions, including cyclocondensation and Friedlander condensation, leading to the formation of complex structures with unique properties. For instance, Jiang et al. (2014) reported multicomponent domino reactions providing selective access to pyrazolo-fused naphthyridines through a unique [3+2+1] heteroannulation (Jiang et al., 2014).
Aplicaciones Científicas De Investigación
Biological Activities of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives demonstrate a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research. They exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these compounds have shown potential in addressing neurological disorders, including Alzheimer's disease, multiple sclerosis, and depression. Their application extends to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and anti-oxidant activities, among others. The versatility of 1,8-naphthyridine derivatives underscores their significance in drug discovery and the development of new therapeutic agents (Madaan et al., 2015), (Gurjar & Pal, 2018).
Synthetic and Medicinal Perspectives of Methyl-Linked Pyrazoles
Methyl-linked pyrazoles, characterized by the presence of a methyl group on the pyrazole moiety, have been identified as potent medicinal scaffolds with a broad spectrum of biological activities. These compounds are notable for their significant roles in various fields, particularly in medicinal chemistry, where they have been explored for their therapeutic potentials. The detailed synthetic approaches and analysis of their medical significance highlight the ongoing interest in developing new leads with high efficacy and reduced microbial resistance. This reflects the continuous efforts to explore the pyrazole nucleus for novel therapeutic agents (Sharma et al., 2021).
Propiedades
IUPAC Name |
7-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-16-8-10(7-14-16)11-5-4-9-3-2-6-13-12(9)15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPXAOIFHWNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(CCCN3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)


![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)





